molecular formula C7H8BrNO2 B13644606 5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid

5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B13644606
M. Wt: 218.05 g/mol
InChI Key: BVJBALCBARHSTJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid is a heterocyclic organic compound that features a bromine atom, two methyl groups, and a carboxylic acid group attached to a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid typically involves the bromination of 1,3-dimethylpyrrole-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position on the pyrrole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Alcohols or aldehydes.

Scientific Research Applications

5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1,3-dimethyl-1H-pyrrole-2-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H8BrNO2

Molecular Weight

218.05 g/mol

IUPAC Name

5-bromo-1,3-dimethylpyrrole-2-carboxylic acid

InChI

InChI=1S/C7H8BrNO2/c1-4-3-5(8)9(2)6(4)7(10)11/h3H,1-2H3,(H,10,11)

InChI Key

BVJBALCBARHSTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1)Br)C)C(=O)O

Origin of Product

United States

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